3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal
Brand Name: Vulcanchem
CAS No.: 74063-46-0
VCID: VC0135693
InChI: InChI=1S/C21H26O3/c1-5-20(15(2)16-6-10-18(23-3)11-7-16)21(14-22)17-8-12-19(24-4)13-9-17/h6-15,20-21H,5H2,1-4H3
SMILES: CCC(C(C)C1=CC=C(C=C1)OC)C(C=O)C2=CC=C(C=C2)OC
Molecular Formula: C21H26O3
Molecular Weight: 326.436

3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal

CAS No.: 74063-46-0

Cat. No.: VC0135693

Molecular Formula: C21H26O3

Molecular Weight: 326.436

* For research use only. Not for human or veterinary use.

3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal - 74063-46-0

Specification

CAS No. 74063-46-0
Molecular Formula C21H26O3
Molecular Weight 326.436
IUPAC Name 3-ethyl-2,4-bis(4-methoxyphenyl)pentanal
Standard InChI InChI=1S/C21H26O3/c1-5-20(15(2)16-6-10-18(23-3)11-7-16)21(14-22)17-8-12-19(24-4)13-9-17/h6-15,20-21H,5H2,1-4H3
Standard InChI Key UWBBNODFLSXEEO-UHFFFAOYSA-N
SMILES CCC(C(C)C1=CC=C(C=C1)OC)C(C=O)C2=CC=C(C=C2)OC

Introduction

3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is an organic compound characterized by its unique structural properties, featuring two methoxyphenyl groups attached to a pentanal backbone with an ethyl group at the third carbon position. This compound is recognized for its potential applications in various fields, including organic synthesis, drug development, material science, and biological studies .

Synthesis Methods

The synthesis of 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal typically involves multi-step organic reactions. A common method includes:

  • Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone to form an intermediate compound.

  • Hydrogenation: The intermediate is then subjected to hydrogenation to reduce any double bonds present.

  • Alkylation: The next step involves the alkylation of the intermediate with ethyl bromide in the presence of a strong base like sodium hydride.

  • Oxidation: Finally, the compound undergoes oxidation to form the desired pentanal derivative.

Chemical Reactions and Applications

3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal can undergo various chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reaction Products Table

Reaction TypeProduct
Oxidation3-Ethyl-2,4-bis(4-methoxyphenyl)pentanoic acid
Reduction3-Ethyl-2,4-bis(4-methoxyphenyl)pentanol
SubstitutionVarious substituted derivatives

Scientific Research Applications

This compound is utilized in several scientific research areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

  • Material Science: It is used in the development of novel materials with specific properties.

  • Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules .

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxyphenyl groups may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is unique due to the presence of both methoxyphenyl groups and an ethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Similar Compounds Table

CompoundDescription
3-Ethyl-2,4-dimethylpentanalSimilar in structure but lacks methoxyphenyl groups
2,4-Bis(4-methoxyphenyl)pentanalSimilar but without the ethyl group at the third carbon position
3-Ethyl-2,4-bis(4-hydroxyphenyl)pentanalSimilar but with hydroxy groups instead of methoxy groups

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